molecular formula C13H11NO4S2 B286005 Methyl 4-(benzylthio)-5-nitrothiophene-3-carboxylate

Methyl 4-(benzylthio)-5-nitrothiophene-3-carboxylate

Cat. No. B286005
M. Wt: 309.4 g/mol
InChI Key: OFRYIIGFGFEEBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(benzylthio)-5-nitrothiophene-3-carboxylate is a synthetic compound that has gained significant attention in the field of medicinal chemistry. It is a member of the thiophene family, which is known for its diverse biological activities. The compound has been synthesized using various methods and has shown potential as a therapeutic agent for various diseases.

Mechanism of Action

The exact mechanism of action of Methyl 4-(benzylthio)-5-nitrothiophene-3-carboxylate is not fully understood. However, studies have suggested that the compound works by inhibiting various enzymes and proteins involved in the growth and proliferation of cancer cells. The compound has also been shown to disrupt the cell membrane of bacteria and fungi, leading to their death. Furthermore, the compound has been shown to inhibit the production of inflammatory cytokines, which can reduce inflammation.
Biochemical and Physiological Effects:
Methyl 4-(benzylthio)-5-nitrothiophene-3-carboxylate has been shown to have various biochemical and physiological effects. In vitro studies have shown that the compound inhibits the activity of various enzymes and proteins involved in cancer cell growth and proliferation. The compound has also been shown to have a cytotoxic effect on cancer cells. Additionally, the compound has antimicrobial and antifungal properties, making it a potential candidate for the treatment of infectious diseases. Furthermore, the compound has anti-inflammatory properties, which can be beneficial in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

Methyl 4-(benzylthio)-5-nitrothiophene-3-carboxylate has several advantages and limitations for lab experiments. One of the advantages is that the compound is relatively easy to synthesize and can be obtained in large quantities. Additionally, the compound has shown promising results in various in vitro studies, making it a potential candidate for further research. However, one of the limitations of the compound is that its mechanism of action is not fully understood, which can make it difficult to design experiments to investigate its effects. Furthermore, the compound has not been extensively studied in vivo, which can limit its potential as a therapeutic agent.

Future Directions

There are several future directions for the research on Methyl 4-(benzylthio)-5-nitrothiophene-3-carboxylate. One of the directions is to investigate the compound's mechanism of action and its effects in vivo. Additionally, the compound can be modified to improve its potency and selectivity towards specific targets. Furthermore, the compound can be tested for its efficacy in animal models of various diseases, including cancer, infectious diseases, and inflammatory diseases. Finally, the compound can be used as a starting point for the development of new drugs with improved therapeutic potential.
Conclusion:
Methyl 4-(benzylthio)-5-nitrothiophene-3-carboxylate is a synthetic compound that has shown potential as a therapeutic agent for various diseases. The compound has been synthesized using various methods and has shown promising results in various in vitro studies. However, its mechanism of action is not fully understood, and its potential as a therapeutic agent needs to be further investigated in vivo. The compound has several advantages and limitations for lab experiments, and there are several future directions for the research on the compound. Overall, Methyl 4-(benzylthio)-5-nitrothiophene-3-carboxylate is a promising compound that can be used as a starting point for the development of new drugs with improved therapeutic potential.

Synthesis Methods

The synthesis of Methyl 4-(benzylthio)-5-nitrothiophene-3-carboxylate has been reported in various research articles. One of the most commonly used methods involves the reaction of 4-(benzylthio)thiophene-2-carboxylic acid with methyl nitrite in the presence of a catalyst. The reaction yields Methyl 4-(benzylthio)-5-nitrothiophene-3-carboxylate as a yellow solid. Other methods involve the use of different starting materials and reagents to obtain the compound.

Scientific Research Applications

Methyl 4-(benzylthio)-5-nitrothiophene-3-carboxylate has shown potential as a therapeutic agent for various diseases. The compound has been studied for its anticancer, antimicrobial, antifungal, and anti-inflammatory activities. In vitro studies have shown that the compound inhibits the growth of cancer cells and has a cytotoxic effect on them. The compound has also been shown to have antimicrobial and antifungal properties, making it a potential candidate for the treatment of infectious diseases. Additionally, the compound has anti-inflammatory properties, which can be beneficial in the treatment of inflammatory diseases.

properties

Molecular Formula

C13H11NO4S2

Molecular Weight

309.4 g/mol

IUPAC Name

methyl 4-benzylsulfanyl-5-nitrothiophene-3-carboxylate

InChI

InChI=1S/C13H11NO4S2/c1-18-13(15)10-8-20-12(14(16)17)11(10)19-7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3

InChI Key

OFRYIIGFGFEEBU-UHFFFAOYSA-N

SMILES

COC(=O)C1=CSC(=C1SCC2=CC=CC=C2)[N+](=O)[O-]

Canonical SMILES

COC(=O)C1=CSC(=C1SCC2=CC=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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